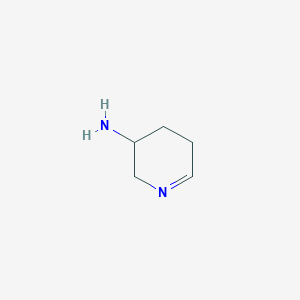
2,3,4,5-Tetrahydropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydropyridin-3-amine is an organic compound belonging to the class of tetrahydropyridines. These compounds are derivatives of pyridine, where two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-3-amine can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2,3,4,5-tetrahydropyridine can be carried out using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) under hydrogen gas . Another method involves the use of pentanediamine as a starting material, which is heated in an aqueous or organic solvent solution to obtain 2,3,4,5-tetrahydropyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to ensure efficient conversion of pyridine derivatives to the desired tetrahydropyridine compound . The industrial methods are designed to be environmentally friendly, with high conversion efficiency and minimal waste production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form pyridine or other oxidized derivatives.
Reduction: Reduction reactions can further convert this compound to piperidine derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include pyridine, piperidine, and various substituted tetrahydropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2,3,4,5-Tetrahydropyridin-3-amine can be compared with other similar compounds, such as:
Pyridine: Unlike this compound, pyridine has a fully unsaturated ring structure.
Piperidine: Piperidine is a fully saturated derivative of pyridine.
Other Tetrahydropyridines: Compounds like 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine have different hydrogenation patterns, leading to variations in their chemical properties and reactivity.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridin-3-amine |
InChI |
InChI=1S/C5H10N2/c6-5-2-1-3-7-4-5/h3,5H,1-2,4,6H2 |
InChI Key |
SEECZTVWJNGUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
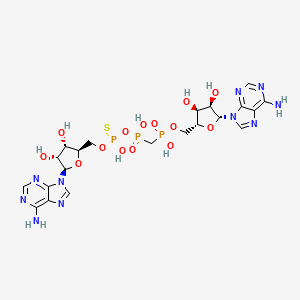
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
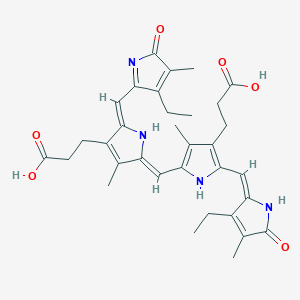
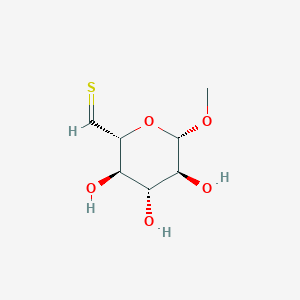
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)

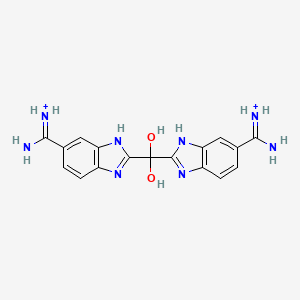
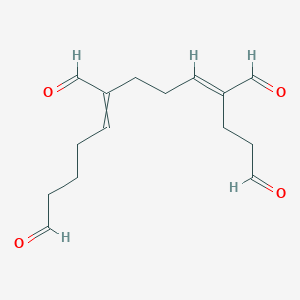
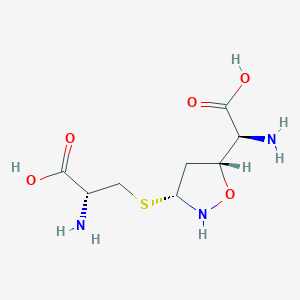
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
